molecular formula C31H26N2O B13847595 Bis(1-Benzyl-1H-indol-5-yl)methanol

Bis(1-Benzyl-1H-indol-5-yl)methanol

Cat. No.: B13847595
M. Wt: 442.5 g/mol
InChI Key: LSSVQTNFNPMHNL-UHFFFAOYSA-N
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Description

Bis(1-Benzyl-1H-indol-5-yl)methanol: is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-Benzyl-1H-indol-5-yl)methanol typically involves the reaction of 1-benzyl-1H-indole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two indole units. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the formation of the methanol linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis(1-Benzyl-1H-indol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The indole units can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of bis(1-benzyl-1H-indol-5-yl)ketone.

    Reduction: Formation of bis(1-benzyl-1H-indol-5-yl)methane.

    Substitution: Formation of halogenated or nitrated derivatives of the indole units.

Scientific Research Applications

Chemistry: Bis(1-Benzyl-1H-indol-5-yl)methanol is used as a building block in the synthesis of more complex organic molecules

Biology: The compound has been studied for its potential biological activities, including its ability to interact with various biological targets. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties, making this compound a compound of interest in drug discovery and development.

Medicine: Research has shown that indole derivatives can act as inhibitors of enzymes and receptors involved in various diseases. This compound may have potential as a therapeutic agent for conditions such as cancer, viral infections, and inflammatory diseases.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(1-Benzyl-1H-indol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    1-Benzyl-1H-indole: A simpler indole derivative with similar biological activities.

    Bis(1H-indol-3-yl)methane: Another bis-indole compound with potential anticancer properties.

    1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: An indole derivative with applications in plant biology.

Uniqueness: Bis(1-Benzyl-1H-indol-5-yl)methanol is unique due to its specific substitution pattern and the presence of a central methanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C31H26N2O

Molecular Weight

442.5 g/mol

IUPAC Name

bis(1-benzylindol-5-yl)methanol

InChI

InChI=1S/C31H26N2O/c34-31(27-11-13-29-25(19-27)15-17-32(29)21-23-7-3-1-4-8-23)28-12-14-30-26(20-28)16-18-33(30)22-24-9-5-2-6-10-24/h1-20,31,34H,21-22H2

InChI Key

LSSVQTNFNPMHNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(C4=CC5=C(C=C4)N(C=C5)CC6=CC=CC=C6)O

Origin of Product

United States

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